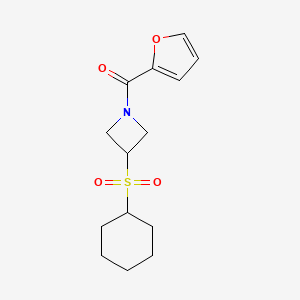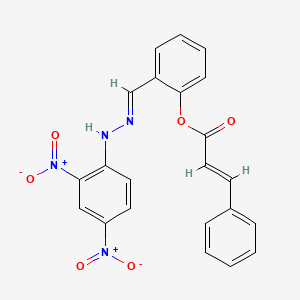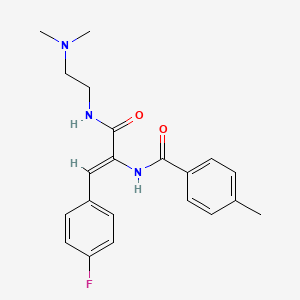![molecular formula C20H18F3NO5 B2415855 2-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-5-ethoxyphenol CAS No. 903586-90-3](/img/structure/B2415855.png)
2-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-5-ethoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-5-ethoxyphenol is a compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a selective estrogen receptor modulator (SERM) that exhibits both agonist and antagonist properties, making it a promising candidate for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
Chemical research often explores the synthesis and reactivity of complex organic compounds. For instance, studies on the synthesis of metabolites of disease-modifying antirheumatic drugs highlight the importance of dimethoxyphenyl compounds in medicinal chemistry. Such research demonstrates the methods for preparing these compounds and studying their pharmacological properties, suggesting a similar potential for the compound in drug synthesis and modification (Baba et al., 1998).
Material Science and Catalysis
Compounds with oxazolyl and ethoxyphenol functionalities are of interest in material science for their potential applications in creating new materials with unique properties. Studies on oxorhenium(V) complexes with phenolate-oxazoline ligands, for example, illustrate how these compounds can influence O-atom-transfer reactivity, crucial for catalytic processes (Schachner et al., 2014). Such insights may point towards the use of the compound in catalysis or as a building block for advanced materials.
Antioxidant Properties and Biological Activity
The antioxidant capacity of dimethoxyphenol derivatives is a significant area of research due to their potential health benefits. For instance, studies on the enzymatic modification of dimethoxyphenols for synthesizing dimers with high antioxidant capacity reveal the potential of these compounds in enhancing antioxidant activity (Adelakun et al., 2012). This suggests possible health-related applications of "2-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-5-ethoxyphenol" in developing antioxidant supplements or in pharmacological research.
Environmental Applications
The detection and interaction with metal cations are crucial in environmental monitoring. Research on benzoxazole and benzothiazole derivatives shows how these compounds can be used in fluorescent probes sensing pH and metal cations, which are essential for environmental analysis (Tanaka et al., 2001). Given the structural similarity, "this compound" could potentially be explored for similar environmental or analytical applications.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 3,4-dimethoxyphenethylamine (dmpea), are known to interact with the major human neurotransmitter dopamine . The role of dopamine is to transmit signals in the brain and other vital areas. It’s involved in several key functions, including mood, sleep, learning, concentration, motor control, and reward.
Mode of Action
Analogues like dmpea, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups, are known to have some activity as a monoamine oxidase inhibitor . Monoamine oxidase inhibitors work by blocking the action of a certain natural substance (monoamine oxidase) in the body, increasing the levels of certain chemicals in the brain.
Biochemical Pathways
Compounds with similar structures are known to affect the dopamine pathway . The dopamine pathway plays a crucial role in the motivational component of reward-motivated behavior.
Pharmacokinetics
The diarylquinoline molecule obtained is an interesting model with increased lipophilicity and thus permeability, an important descriptor for quinoline-based drug design .
Result of Action
Similar compounds are known for their anticancer, antitubercular, antifungal, and antiviral activities .
Eigenschaften
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-5-ethoxyphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3NO5/c1-4-28-12-6-7-13(14(25)10-12)18-17(19(24-29-18)20(21,22)23)11-5-8-15(26-2)16(9-11)27-3/h5-10,25H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJBTKIHHPPPKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=C(C(=NO2)C(F)(F)F)C3=CC(=C(C=C3)OC)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide](/img/structure/B2415773.png)
![3-[(5-Methyl-1,2-oxazol-3-yl)amino]-5-(2-methylpropyl)cyclohex-2-en-1-one](/img/structure/B2415774.png)
![1-[4-Methoxy-3-(trifluoromethyl)phenyl]triazole](/img/structure/B2415775.png)
![1-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-(1-methylindol-3-yl)ethanone](/img/structure/B2415776.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2415780.png)
![N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2415784.png)
![(2E)-4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}-4-oxobut-2-enoic acid](/img/structure/B2415785.png)
![2-[(4-tert-butylphenyl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2415786.png)




